

# Spectroscopic Profile of Methyl Piperazine-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl Piperazine-2-carboxylate

Cat. No.: B1585715

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key pharmaceutical building blocks is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl Piperazine-2-carboxylate**, a valuable heterocyclic compound in medicinal chemistry.

## Introduction

**Methyl piperazine-2-carboxylate** is a bifunctional molecule featuring a piperazine ring, a secondary amine, a tertiary amine, and a methyl ester. This unique combination of functional groups makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. Accurate and detailed spectroscopic data is essential for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide presents a compilation of available spectroscopic data and the experimental protocols for their acquisition.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl Piperazine-2-carboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Methyl Piperazine-2-carboxylate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.73	s	3H	-OCH <sub>3</sub>
3.50 - 3.46	m	1H	Piperazine ring H
3.22 - 2.98	dt	2H	Piperazine ring H
2.93 - 2.76	m	4H	Piperazine ring H
1.38	s	2H	NH

Note: Data acquired in CDCl<sub>3</sub> at 500 MHz.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methyl Piperazine-2-carboxylate**

No publicly available experimental <sup>13</sup>C NMR data for the unprotected **Methyl Piperazine-2-carboxylate** was found in the searched literature. Researchers are advised to acquire this data experimentally for comprehensive characterization.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Methyl Piperazine-2-carboxylate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Broad	N-H Stretch
~2950, ~2850	Medium-Strong	C-H Stretch (aliphatic)
~1735	Strong	C=O Stretch (ester)
~1280	Strong	C-O Stretch (ester)
~1170	Strong	C-N Stretch

Note: The exact positions and intensities of IR bands can vary based on the sample preparation method and the physical state of the compound.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Methyl Piperazine-2-carboxylate**

m/z	Ion
145.1	[M+H] <sup>+</sup>

Note: M represents the parent molecule.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

A solution of **Methyl Piperazine-2-carboxylate** (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) and transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

### Infrared (IR) Spectroscopy

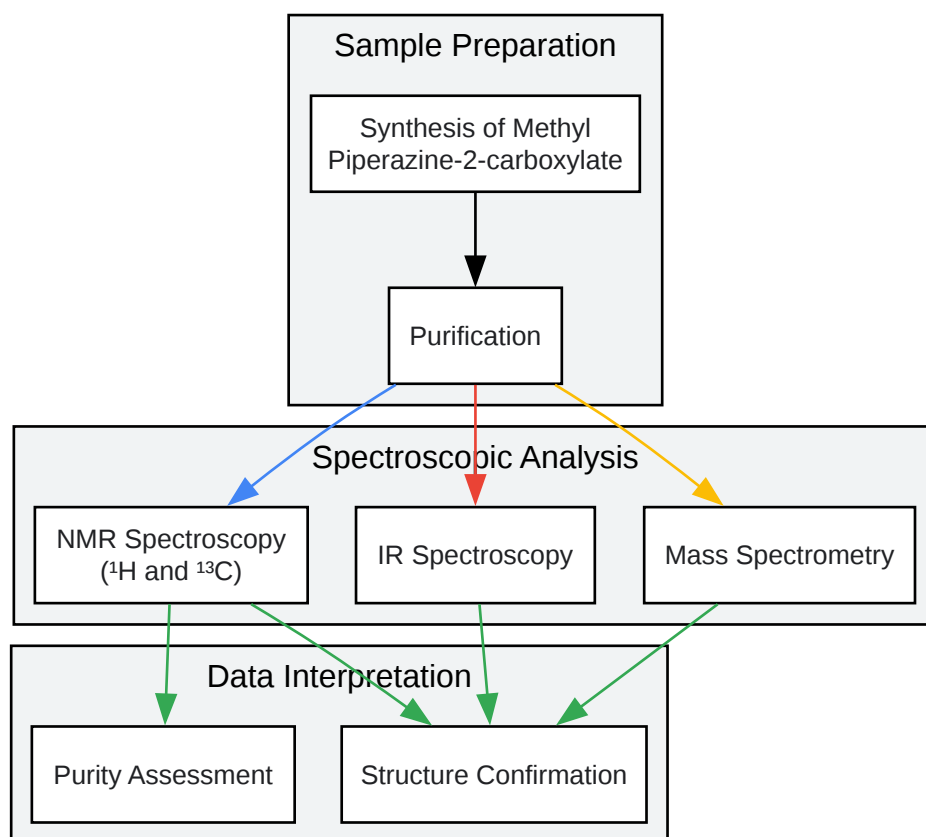
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The data is collected over a mass-to-charge (m/z) range that includes the expected molecular ion.

## Visualization of Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of **Methyl Piperazine-2-carboxylate** can be visualized as follows:



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A logical workflow for the spectroscopic analysis of a synthesized compound.

This guide provides a foundational set of spectroscopic data for **Methyl Piperazine-2-carboxylate**. It is important to note that for definitive structural elucidation and purity assessment, particularly in a regulatory or drug development context, the acquisition of high-resolution, multi-dimensional NMR data (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) is strongly recommended.

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